molecular formula C6H9NOS B8772851 1-(Thiazol-2-yl)propan-1-ol

1-(Thiazol-2-yl)propan-1-ol

Cat. No. B8772851
M. Wt: 143.21 g/mol
InChI Key: VRCSHNZIEDOOBA-UHFFFAOYSA-N
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Patent
US08063065B2

Procedure details

A 1.3 M solution of i-PrMgCl.LiCl (2.65 mL, 3.44 mmol) under an atmosphere of argon was cooled to −15° C. and treated with a solution of 2-bromothiazole (0.56 g, 3.4 mmol) in anhydrous THF (1 mL). The reaction mixture was then allowed to warm to 0° C. over 15 minutes. Propionaldehyde (0.25 mL, 3.4 mmol) was added and the solution was allowed to warm to room temperature over 18 hours. The solution was poured into saturated aqueous ammonium chloride (50 mL) containing crushed ice. The aqueous layer was extracted with EtOAc (50 mL) and washed with saturated aqueous sodium bicarbonate (100 mL). The aqueous layer was again extracted with EtOAc (50 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated. The material was purified by silica gel chromatography eluting with a gradient of 0-10% methanol in dichloromethane to afford 1-thiazol-2-yl-propan-1-ol.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.65 mL
Type
reactant
Reaction Step Three
Quantity
0.56 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0.25 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.[Li+].[Cl-].Br[C:9]1[S:10][CH:11]=[CH:12][N:13]=1.[CH:14](=[O:17])[CH2:15][CH3:16].[Cl-].[NH4+]>C1COCC1>[S:10]1[CH:11]=[CH:12][N:13]=[C:9]1[CH:14]([OH:17])[CH2:15][CH3:16] |f:1.2,5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
2.65 mL
Type
reactant
Smiles
[Li+].[Cl-]
Step Four
Name
Quantity
0.56 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(CC)=O
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
crushed ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (50 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was again extracted with EtOAc (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The material was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-10% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)C(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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